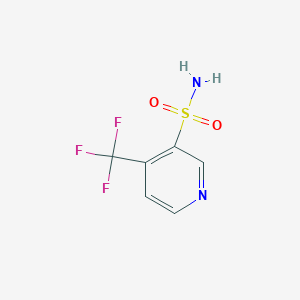

4-(Trifluoromethyl)pyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2O2S |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

4-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-3-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |

InChI Key |

QWVSPPFUUQKXPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

The Significance of Fluorinated Pyridine Scaffolds in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated pyridine (B92270) scaffolds, in particular, are of immense interest to synthetic chemists for several key reasons. The high electronegativity of fluorine can influence the electron density of the pyridine ring, affecting its reactivity and basicity. This modulation is a powerful tool in the design of molecules with specific electronic characteristics.

Furthermore, the trifluoromethyl (-CF3) group, a common fluorinated substituent, is known for its high lipophilicity and metabolic stability. Incorporating a -CF3 group can enhance a molecule's ability to cross cell membranes and resist metabolic degradation, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. The pyridine ring itself is a prevalent structural unit in a vast array of biologically active compounds, and its combination with fluorine-containing groups has led to the discovery of numerous successful drugs and agricultural products.

Strategic Importance of the Sulfonamide Moiety in Organic Synthesis

The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal chemistry and organic synthesis. Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a stable, non-hydrolyzable mimic of an amide or a carboxylate group makes it a valuable component in drug design.

From a synthetic standpoint, the sulfonamide group offers versatile reactivity. The acidic nature of the N-H protons allows for a variety of substitution reactions, enabling the construction of diverse molecular architectures. The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine, a robust and well-established transformation that can be applied to a wide range of substrates.

Overview of Synthetic Challenges and Opportunities for Pyridine Based Trifluoromethylated Sulfonamides

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, three primary disconnection strategies can be envisioned, each leading to distinct synthetic pathways.

Disconnection of the S-N Bond: The most straightforward disconnection involves breaking the bond between the sulfur atom and the nitrogen atom of the sulfonamide group. This leads to two key synthons: a 4-(trifluoromethyl)pyridine-3-sulfonyl halide (typically a chloride or fluoride) and an ammonia (B1221849) equivalent. This is a common and reliable method for the final step in sulfonamide synthesis.

Disconnection of the C-S Bond: A more convergent approach involves the disconnection of the carbon-sulfur bond between the pyridine ring and the sulfonyl group. This strategy points towards a functionalized 4-(trifluoromethyl)pyridine (B1295354) intermediate (e.g., a lithiated or halogenated species) and a source of sulfur dioxide or a sulfonylating agent. This approach is central to methods involving direct C-H functionalization or metal-catalyzed cross-coupling reactions.

Disconnection of the Pyridine Ring: The most fundamental disconnection involves breaking the bonds of the pyridine ring itself. This retrosynthetic pathway suggests a de novo synthesis or ring annulation approach, where acyclic precursors containing the trifluoromethyl group and a latent sulfonamide functionality are combined to construct the heterocyclic core in the final stages of the synthesis. nih.govadvancechemjournal.com

These disconnection strategies form the basis for the various synthetic routes detailed in the subsequent sections, ranging from functional group interconversion on a pre-formed pyridine ring to convergent cyclocondensation reactions.

Synthesis of Precursor Intermediates for Sulfonamide Formation

The successful synthesis of the target molecule relies heavily on the efficient preparation of key intermediates. This section details the synthesis of the fluorinated pyridine core and its subsequent functionalization to generate the necessary sulfonyl halide precursor.

The introduction of a trifluoromethyl group onto a pyridine ring is a critical step that can be achieved through several established methods. The choice of method often depends on the desired substitution pattern, scale, and availability of starting materials. nih.gov

Two primary strategies dominate the synthesis of 4-(trifluoromethyl)pyridines:

Halogen Exchange (Halex) on Trichloromethyl Precursors: This is a widely used industrial method that starts with a corresponding (trichloromethyl)pyridine. The trichloromethyl group is converted to a trifluoromethyl group via reaction with a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF), often in the presence of a metal halide catalyst. google.comgoogle.com This method is robust but can require harsh conditions and specialized equipment to handle HF. nih.govgoogle.com

Pyridine Ring Construction from Fluorinated Building Blocks: This approach involves synthesizing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. nih.govresearchoutreach.org A common building block is an ethyl 4,4,4-trifluoroacetoacetate or a related β-keto ester. nih.govresearchgate.net These methods, such as the Hantzsch pyridine synthesis or similar cyclocondensations, offer high regioselectivity in placing the CF₃ group.

| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Halogen Exchange | (Trichloromethyl)pyridine | Anhydrous HF, metal halide catalyst (e.g., FeCl₃, SbF₃), superatmospheric pressure, 150-190°C. google.comgoogle.com | Suitable for large-scale production; starts from readily available picolines. | Requires harsh conditions and specialized equipment for handling HF; potential for side reactions. |

| Ring Construction | Ethyl 4,4,4-trifluoroacetoacetate, enamines, ammonia | Cyclocondensation reaction. nih.govresearchgate.net | High regioselectivity; milder conditions compared to Halex. | May require multi-step synthesis of acyclic precursors. |

| Direct C-H Trifluoromethylation | Pyridine | Trifluoromethylating agents (e.g., Togni's reagent, CF₃I) | Atom-economical; useful for late-stage functionalization. researchgate.net | Often results in mixtures of isomers; regioselectivity can be difficult to control for the 4-position. nih.gov |

Once the 4-(trifluoromethyl)pyridine core is obtained, it must be functionalized at the 3-position to introduce a sulfonyl halide group. The electron-deficient nature of the pyridine ring, further enhanced by the CF₃ group, dictates the feasible chemical transformations.

Directed Ortho-Metalation (DoM): A common strategy for functionalizing the position adjacent to a directing group is lithiation. However, the 4-trifluoromethyl group is not a strong directing group for lithiation at the C3 position. A more viable route involves starting with a 3-halo-4-(trifluoromethyl)pyridine. Halogen-metal exchange (e.g., with n-butyllithium) would generate a 3-lithiated pyridine species. This intermediate can then be trapped with sulfur dioxide (SO₂), followed by oxidation with an agent like N-chlorosuccinimide (NCS) to yield the desired 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. A scalable method for lithiating pyridine intermediates has been noted as a key step in related syntheses. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): An alternative approach begins with a pyridine ring substituted with a suitable leaving group at the 4-position, such as 4-chloropyridine-3-sulfonamide. mdpi.com While this precursor already contains the sulfonamide, the subsequent introduction of the trifluoromethyl group at the 4-position via SNAr is challenging due to the deactivating effect of the sulfonamide group.

Modern C-H Functionalization: Recent advances have enabled the direct sulfonylation of pyridine rings. An electrochemical method for meta-C–H sulfonylation has been reported, which proceeds through a dearomatized oxazino-pyridine intermediate. nih.gov This strategy allows for the reaction of the pyridine with nucleophilic sulfinates, offering a direct route to form the C-S bond with high regioselectivity. nih.gov

Direct and Convergent Synthetic Routes to this compound

Building upon the precursors and functionalization strategies, this section outlines the final steps and more integrated approaches to construct the target molecule.

This approach focuses on forming the sulfonamide group on a pre-functionalized pyridine ring. The most conventional route involves two key steps:

Formation of the Sulfonyl Chloride: As described in section 2.2.2, a 4-(trifluoromethyl)pyridine intermediate is converted into 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This is a crucial precursor for the final step. The synthesis of related pyridine-3-sulfonyl chlorides is established as a versatile tool in chemical synthesis. nbinno.com

Amination of the Sulfonyl Chloride: The prepared 4-(trifluoromethyl)pyridine-3-sulfonyl chloride is then reacted with ammonia or a protected ammonia equivalent. This nucleophilic substitution reaction at the sulfur center is typically high-yielding and forms the final sulfonamide S-N bond, yielding this compound.

An alternative, more direct route is the electrochemical meta-C-H sulfonylation, which can generate the sulfonated pyridine directly from the parent heterocycle and a sulfinate salt under oxidative conditions. nih.gov Subsequent conversion of the resulting sulfone to the sulfonamide would be required.

| Step | Intermediate | Reagents | Description |

| 1. Lithiation/Sulfonylation | 3-Bromo-4-(trifluoromethyl)pyridine | 1. n-BuLi2. SO₂3. N-Chlorosuccinimide (NCS) | Halogen-metal exchange followed by quenching with sulfur dioxide and oxidative chlorination to form the sulfonyl chloride. |

| 2. Amination | 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride | Aqueous Ammonia (NH₄OH) or NH₃ gas | Nucleophilic attack of ammonia on the sulfonyl chloride to displace the chloride and form the sulfonamide. |

Convergent synthesis through ring annulation aims to construct the functionalized pyridine ring from acyclic components in a single or few steps. nih.govrsc.org This strategy is highly efficient as it builds molecular complexity rapidly. For this compound, this would involve a cyclocondensation reaction using a trifluoromethylated building block and another component carrying a precursor to the sulfonamide group.

A plausible route could be a variation of the Hantzsch synthesis, reacting:

An enamine or β-keto ester containing the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. nih.gov

An aldehyde.

An ammonia source.

A β-ketonitrile or a similar active methylene (B1212753) compound where the nitrile group (-CN) serves as a precursor to the sulfonic acid/sulfonamide moiety. The nitrile could later be converted to a thioamide and then subjected to oxidative conditions to generate the sulfonyl halide.

While specific examples for this exact target molecule are not prevalent, the principle of using trifluoromethyl-containing building blocks for pyridine synthesis is well-established in the agrochemical industry. nih.govresearchoutreach.org This approach offers a powerful method for accessing diverse substitution patterns on the pyridine ring.

Trifluoromethylation Strategies for Pyridine Derivatives

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical step in the synthesis of the target compound. Several strategies have been developed for the trifluoromethylation of pyridine derivatives, which can be broadly categorized into direct C-H trifluoromethylation and methods employing trifluoromethyl-containing building blocks.

Direct C-H trifluoromethylation of a pre-functionalized pyridine-3-sulfonamide (B1584339) presents an atom-economical approach. researchgate.net Recent advancements have focused on regioselective methods. For instance, a 3-position-selective C-H trifluoromethylation of pyridine rings has been achieved through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent like Togni's reagent. chemistryviews.orgchemrxiv.org While this demonstrates the feasibility of selective trifluoromethylation, its application to a pyridine ring already bearing a sulfonamide group would require careful optimization to manage directing group effects and potential side reactions. Another direct approach involves the use of trifluoromethyl radicals; however, controlling regioselectivity can be challenging. chemistryviews.org

A more common and often more controlled strategy involves the construction of the trifluoromethylated pyridine ring using CF3-containing building blocks. nih.gov This approach typically involves the synthesis of a key intermediate, such as 3-amino-4-(trifluoromethyl)pyridine (B112110). This intermediate can be synthesized through multi-step sequences starting from commercially available materials like 4,4,4-trifluoroacetoacetate and cyanoacetamide. pipzine-chem.com Once the 3-amino-4-(trifluoromethyl)pyridine is obtained, the sulfonamide group can be introduced. This is commonly achieved through a diazotization reaction of the amino group to form a diazonium salt, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. google.comcbijournal.comwikipedia.orgnih.govorganic-chemistry.org Subsequent amination of the sulfonyl chloride provides the desired this compound.

A summary of common trifluoromethylation strategies is presented in the table below.

| Strategy | Description | Key Reagents/Intermediates | Advantages | Challenges |

| Direct C-H Trifluoromethylation | Introduction of a CF3 group directly onto the C-H bond of the pyridine ring. researchgate.netchemistryviews.org | Togni's reagent, Langlois' reagent, trifluoroacetic acid. researchgate.netchemistryviews.org | Atom economy, fewer synthetic steps. | Regioselectivity control, functional group tolerance. chemistryviews.org |

| Building Block Approach | Synthesis of the pyridine ring using a precursor already containing the CF3 group. nih.gov | 3-amino-4-(trifluoromethyl)pyridine, trifluoromethylated acetoacetates. nih.govpipzine-chem.com | High regioselectivity, well-established methods. | Longer synthetic route. |

| Halogen-Fluorine Exchange | Replacement of chlorine or bromine atoms with fluorine using a fluoride source. nih.gov | Antimony trifluoride, hydrogen fluoride. nih.gov | Applicable for large-scale synthesis. | Harsh reaction conditions. |

Catalytic Methodologies in the Synthesis of this compound

Catalytic methods offer efficient and selective routes for the synthesis of complex molecules like this compound, often under milder conditions and with higher yields compared to stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions for Ring Formation

Transition metal-catalyzed cycloaddition reactions are powerful tools for the construction of the pyridine ring. researchgate.netuwindsor.ca The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt or rhodium, provides a convergent approach to substituted pyridines. researchgate.netnih.gov In the context of this compound synthesis, this could involve the cyclotrimerization of a trifluoromethyl-substituted alkyne, another alkyne, and a nitrile that can be later converted to the sulfonamide group. The regioselectivity of such reactions is a critical aspect that needs to be controlled through the appropriate choice of catalyst and substrates.

While direct synthesis of the final product via a single catalytic step is challenging, transition metals can play a crucial role in the synthesis of key intermediates. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the trifluoromethyl group or other necessary functionalities onto a pre-existing pyridine ring.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact. researchgate.netbiosynce.com For the synthesis of this compound, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including pyridines. nih.govingentaconnect.comeurekaselect.commdpi.com The synthesis of trifluoromethylated pyrimidines, a related class of heterocycles, has been successfully achieved using microwave-assisted copper-mediated trifluoromethylation. nih.gov This technology could potentially be applied to various steps in the synthesis of the target molecule, such as the ring formation or the introduction of the sulfonamide group, leading to more efficient and environmentally friendly processes.

Use of Green Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Nanocatalysts, for example, have been employed for the green synthesis of pyridines and their fused systems, offering high activity and easy separation from the reaction mixture. researchgate.net Iron-catalyzed cyclization reactions also present a more sustainable alternative to precious metal catalysts for pyridine synthesis. nih.gov Furthermore, the use of greener solvents like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. biosynce.commdpi.com Pyridine itself can sometimes act as a reusable solvent in certain reactions. biosynce.com

The table below summarizes some green chemistry approaches applicable to pyridine synthesis.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. nih.govingentaconnect.comeurekaselect.commdpi.com | Ring formation, trifluoromethylation, sulfonamide formation. | Faster reaction times, higher yields, reduced byproducts. nih.gov |

| Nanocatalysis | Employment of catalysts in the nanometer size range. researchgate.net | Pyridine ring synthesis. | High catalytic activity, recyclability, mild reaction conditions. researchgate.net |

| Use of Greener Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. biosynce.commdpi.com | All reaction steps. | Reduced environmental pollution, improved safety. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | One-pot synthesis of the pyridine ring. | High atom economy, reduced waste, simplified procedures. |

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity

The trifluoromethyl (-CF3) group at the 4-position exerts a profound influence on the reactivity of the pyridine ring. As a potent electron-withdrawing group, it significantly decreases the electron density of the aromatic system. This deactivation has two major consequences. Firstly, it renders the pyridine ring less susceptible to electrophilic aromatic substitution reactions. Electrophiles, which seek electron-rich centers, will be less inclined to attack the electron-deficient pyridine ring.

Secondly, and more importantly, the electron-withdrawing nature of the -CF3 group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the -CF3 group (in this case, the 2- and 6-positions, and to a lesser extent, the 3- and 5-positions relative to the nitrogen) become more electrophilic and thus more susceptible to attack by nucleophiles. This effect is a cornerstone of the reactivity of trifluoromethyl-substituted pyridines.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Scaffold

Given the strong deactivating effect of the trifluoromethyl group, electrophilic substitution on the pyridine ring of this compound is generally disfavored and requires harsh reaction conditions. Any potential electrophilic attack would likely be directed to the positions least deactivated by the electron-withdrawing groups, which would be the 2- and 6-positions. However, the inherent electron deficiency of the pyridine ring itself, compounded by the -CF3 group, makes such reactions challenging.

Conversely, the pyridine ring is highly activated for nucleophilic aromatic substitution. Nucleophiles can attack the electron-deficient ring, particularly at the 2- and 6-positions, leading to the displacement of a suitable leaving group, if present. In the absence of a leaving group, addition-elimination reactions can occur under specific conditions. The sulfonamide group at the 3-position further influences the regioselectivity of such attacks.

Chemical Modifications and Derivatizations of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the sulfonamide nitrogen. Similarly, N-acylation can be carried out using acylating agents like acyl chlorides or anhydrides. These reactions provide a straightforward method for introducing a wide array of substituents onto the sulfonamide nitrogen, thereby modifying the compound's physical and chemical properties.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | 4-(Trifluoromethyl)pyridine-3-sulfonyl(alkyl)amine |

| N-Acylation | Acyl Chloride (RCOCl) | N-(4-(Trifluoromethyl)pyridine-3-sulfonyl)acetamide |

Sulfonamide as a Directing Group in Organic Transformations

The sulfonamide group can act as a directing group in various organic transformations. For instance, in ortho-metalation reactions, the sulfonamide moiety can direct the deprotonation of an adjacent C-H bond on the pyridine ring. This directed metalation can then be followed by quenching with an electrophile to introduce a new substituent at a specific position. The acidic nature of the N-H protons of the sulfonamide can also be exploited in various condensation and cyclization reactions.

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented, the pyridine scaffold and the potential for introducing leaving groups (e.g., halides) make it a plausible substrate for such transformations. For instance, if a halogen were present on the pyridine ring, reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce new substituents. The sulfonamide group can also be involved in metal-catalyzed reactions, for example, through N-arylation reactions.

Derivatization Strategies and Analog Synthesis for Chemical Discovery

Design and Synthesis of Substituted 4-(Trifluoromethyl)pyridine-3-sulfonamide Analogs

The design of analogs of this compound primarily focuses on substitutions at the pyridine (B92270) ring and modifications of the sulfonamide group. The presence of the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the reactivity of the pyridine ring, making the 2- and 6-positions susceptible to nucleophilic substitution.

A common synthetic strategy for generating a diverse range of analogs involves the use of a key intermediate, 4-chloro-3-pyridinesulfonamide. This precursor allows for the introduction of various substituents at the 4-position through nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with a variety of amines, thiols, and alkoxides can yield a library of compounds with diverse functionalities.

One documented approach involves the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. This is achieved by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates in the presence of a base like potassium carbonate researchgate.net. This method provides a straightforward route to a wide array of derivatives for biological screening.

Another versatile method for derivatization is the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This has been successfully employed to synthesize 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. The synthesis starts from 4-azidopyridine-3-sulfonamide, which is then reacted with a diverse range of terminal alkynes to generate a library of triazole-containing analogs nih.gov.

The following table summarizes some examples of synthetic strategies for creating substituted this compound analogs, starting from a suitable precursor.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| 4-Chloro-3-pyridinesulfonamide | Various amines, thiols, or alkoxides | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino/Thio/Alkoxy-3-pyridinesulfonamides |

| 4-Substituted pyridine-3-sulfonamides | Aryl isocyanates, K2CO3 | Addition | 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides |

| 4-Azidopyridine-3-sulfonamide | Terminal alkynes, Cu(I) catalyst | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides |

These synthetic routes are amenable to parallel synthesis, allowing for the rapid generation of a multitude of analogs for further investigation.

Incorporation of the this compound Unit into Complex Molecular Architectures

The this compound motif can serve as a crucial building block for the construction of more complex and larger molecules. Its unique electronic and steric properties can impart desirable characteristics to the final compound, such as enhanced binding affinity to a biological target or improved metabolic stability. The trifluoromethyl group, in particular, is known to increase lipophilicity and can be involved in favorable interactions with biological macromolecules.

A notable example of the incorporation of a 4-(trifluoromethyl)pyridine (B1295354) moiety into a complex bioactive molecule is the herbicide pyroxsulam nih.govresearchgate.net. Pyroxsulam features a triazolopyrimidine ring system linked to a 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide core. The synthesis of this complex molecule involves a multi-step process, highlighting the strategic integration of the substituted pyridine sulfonamide unit. The development of a manufacturing process for pyroxsulam included a novel route to 4-(trifluoromethyl)pyridines and a scalable method for the formation of the sulfonamide linkage researchgate.net.

The synthetic strategies to incorporate this unit often involve the initial preparation of a functionalized 4-(trifluoromethyl)pyridine-3-sulfonyl chloride or a related reactive intermediate. This intermediate can then be coupled with other complex molecular fragments. For example, the sulfonylation of a primary or secondary amine on another heterocyclic core with 4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a common and effective method for creating these larger architectures.

Preparation of Scaffolds for High-Throughput Synthetic Exploration

The this compound core is a promising scaffold for high-throughput synthesis (HTS) and the generation of large combinatorial libraries for chemical discovery. The amenability of the pyridine ring to substitution, coupled with the reactivity of the sulfonamide group, provides multiple points for diversification.

For high-throughput synthesis, solid-phase organic synthesis (SPOS) can be a powerful tool. The this compound scaffold can be anchored to a solid support, typically through a functional handle introduced onto the pyridine ring or the sulfonamide nitrogen. Once attached to the resin, a series of reactions can be carried out in a parallel or combinatorial fashion to introduce a wide range of building blocks.

A potential strategy for preparing a scaffold for HTS could involve the synthesis of a resin-bound 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This reactive intermediate on a solid support could then be treated with a library of amines or other nucleophiles to generate a large number of diverse sulfonamide derivatives. After the desired modifications, the final products can be cleaved from the resin and collected for biological screening.

While specific examples of large-scale combinatorial libraries based solely on the this compound scaffold are not extensively detailed in the provided search results, the synthetic methodologies described for analogous pyridine-3-sulfonamides are highly adaptable to high-throughput formats researchgate.neteurjchem.com. The development of robust and versatile synthetic routes to functionalized this compound building blocks is a critical first step in enabling their use in high-throughput synthetic exploration for the discovery of new lead compounds in various fields of chemical biology.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(Trifluoromethyl)pyridine-3-sulfonamide in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and environment of hydrogen atoms. For this compound, the pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 2 (H2), being adjacent to the electronegative nitrogen and ortho to the sulfonamide group, would likely be the most downfield signal. The proton at position 6 (H6) would also be downfield due to its proximity to the nitrogen. The proton at position 5 (H5) would be expected at a more upfield position. The two protons of the sulfonamide (–SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton. The pyridine ring carbons will show distinct signals in the aromatic region. The carbon atom attached to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the sulfonamide group (C3) will also be clearly identifiable. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | ¹H | 8.9 - 9.2 | Singlet (s) | - |

| H5 | ¹H | 7.6 - 7.8 | Doublet (d) | ³J(H5-H6) ≈ 5-6 |

| H6 | ¹H | 8.7 - 8.9 | Doublet (d) | ³J(H6-H5) ≈ 5-6 |

| NH₂ | ¹H | 7.5 - 8.0 | Broad Singlet (br s) | - |

| C2 | ¹³C | 150 - 153 | Singlet | - |

| C3 | ¹³C | 135 - 138 | Singlet | - |

| C4 | ¹³C | 145 - 148 | Quartet (q) | ¹J(C-F) ≈ 270-275 |

| C5 | ¹³C | 120 - 123 | Singlet | - |

| C6 | ¹³C | 148 - 151 | Singlet | - |

| CF₃ | ¹³C | 121 - 124 | Quartet (q) | ¹J(C-F) ≈ 270-275 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (–CF₃) group. thermofisher.com The chemical shift of this signal is characteristic for trifluoromethyl groups attached to an aromatic ring, typically appearing in the range of -60 to -65 ppm relative to a CFCl₃ standard. wikipedia.orgrsc.org The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the absence of adjacent fluorine or hydrogen atoms.

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals for H5 and H6 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C5 and C6 by correlating them with their attached protons, H5 and H6, respectively.

H2 correlating to C3 and C4.

H5 correlating to C3 and C4.

H6 correlating to C2 and C4.

The protons of the NH₂ group potentially correlating to C3.

These 2D NMR techniques, used in concert, allow for the unambiguous assembly of the molecular structure. siftdesk.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₅F₃N₂O₂S), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides structural information. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the C-S and S-N bonds. nih.gov

Predicted Fragmentation Pathway:

Loss of SO₂ (64 Da) from the molecular ion to give a prominent fragment ion.

Cleavage of the S-N bond, leading to the loss of the NH₂ group.

Cleavage of the C-S bond, resulting in ions corresponding to the pyridine ring and the sulfonamide moiety separately.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | [C₆H₆F₃N₂O₂S]⁺ | 227.0100 | Protonated molecular ion |

| [M-NH₂]⁺ | [C₆H₄F₃NO₂S]⁺ | 211.9937 | Loss of the amino group |

| [M-SO₂]⁺ | [C₆H₅F₃N₂]⁺ | 162.0426 | Loss of sulfur dioxide |

| [C₅H₃N(CF₃)]⁺ | [C₆H₃F₃N]⁺ | 146.0212 | Ion corresponding to the 4-(trifluoromethyl)pyridine (B1295354) ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The presence of specific functional groups in this compound gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Sulfonamide Group (–SO₂NH₂): This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org The N-H stretching of the primary amine will also be visible. rsc.org

Trifluoromethyl Group (–CF₃): The C-F bonds produce very strong, characteristic stretching vibrations. ias.ac.innih.gov

Pyridine Ring: Aromatic C-C and C-N stretching vibrations, as well as C-H bending modes, will be present. ias.ac.in

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| –NH₂ (Amine) | N-H Symmetric & Asymmetric Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Pyridine Ring | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |

| –SO₂ (Sulfonyl) | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| –CF₃ | C-F Asymmetric Stretch | ~1280 | Very Strong |

| –SO₂ (Sulfonyl) | S=O Symmetric Stretch | 1160 - 1140 | Strong |

| –CF₃ | C-F Symmetric Stretch | ~1130 | Very Strong |

| C-S Bond | C-S Stretch | 750 - 650 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would reveal:

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the S-N bond of the sulfonamide group would be determined.

Intermolecular Interactions: The solid-state packing is likely dominated by hydrogen bonding. Studies on similar pyridine sulfonamides show that the sulfonamide group is an effective hydrogen bond donor (N-H) and acceptor (S=O). acs.orglookchem.com Common motifs include dimers or chain-like structures (catemers) formed through N-H···O=S or N-H···N(pyridine) hydrogen bonds. acs.orglookchem.com These interactions are crucial for understanding the crystal packing and physical properties of the solid material.

This technique provides an unambiguous and high-resolution picture of the molecule's structure in the solid state, complementing the solution-state information obtained from NMR. acs.orglookchem.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of pharmaceutical compounds, providing robust methods for the separation, identification, and quantification of a target compound and any associated impurities. For this compound, a variety of chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to ensure its purity and chemical integrity. These methods are crucial for monitoring reaction progress, isolating the final product, and detecting any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity of polar and semi-polar organic molecules like this compound. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-silane bonded silica (B1680970), such as C8 or C18) and a polar mobile phase.

In the analysis of 4-substituted pyridine-3-sulfonamides, which are structurally analogous to the target compound, RP-HPLC is a proven and effective method. mdpi.com A typical analysis involves a C6-phenyl or C18 stationary phase, which provides a balance of hydrophobic and π-π interactions, beneficial for separating aromatic and heterocyclic compounds. mdpi.com A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase system starting with a high proportion of aqueous solvent (like water with a modifier such as trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (like acetonitrile) is common. mdpi.com This approach allows for the elution of more polar impurities first, followed by the main compound and any less polar impurities.

Detection is typically performed using a UV-Vis or Photo-Diode Array (PDA) detector, as the pyridine ring and sulfonamide group contain chromophores that absorb UV light. wu.ac.th The selection of the detection wavelength is optimized to maximize the response for the analyte and its potential impurities. wu.ac.th The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Analysis of 4-Substituted Pyridine-3-Sulfonamides

| Parameter | Condition |

|---|---|

| Column | Gemini C6-Phenyl, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid |

| Mobile Phase B | 80% Acetonitrile in Water with 0.08% (v/v) Trifluoroacetic Acid |

| Gradient | Linear gradient from 5% to 100% B over 60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA |

| Column Temperature | 25 °C |

This table is based on methodologies used for structurally similar compounds and serves as a representative example. mdpi.com

Gas Chromatography (GC)

Gas Chromatography, often coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonamides can be challenging to analyze directly by GC due to their polarity and lower volatility, derivatization can be employed to overcome these limitations. A common derivatization strategy involves converting the polar N-H group of the sulfonamide into a less polar, more volatile silyl (B83357) derivative, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

The pyridine moiety itself is generally suitable for GC analysis. mdpi.com The choice of a capillary column is critical, with mid-polarity columns (e.g., those with a stationary phase containing 5% phenyl-polysiloxane) often providing good resolution for a wide range of compounds. mdpi.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. GC-MS analysis provides not only retention time data for quantification but also mass spectra, which offer structural information crucial for the definitive identification of the main compound and any unknown impurities. researchgate.net

Table 2: General Gas Chromatography (GC) Conditions for Analysis of Derivatized Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split/Splitless |

| Derivatization Agent | MSTFA in Pyridine |

| Oven Program | Initial temp. 70°C, ramp to 300°C |

| Detector | Mass Spectrometer (MS) |

This table outlines typical parameters used for the GC analysis of related chemical structures following derivatization. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for qualitative purity assessment, reaction monitoring, and determining appropriate solvent systems for column chromatography. usda.gov For this compound, TLC is performed on a plate coated with a stationary phase, typically silica gel. usda.gov

A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and compounds separate based on their relative affinities for the stationary and mobile phases. researchgate.net Due to the polar nature of the sulfonamide group, a mobile phase consisting of a mixture of a nonpolar solvent (like toluene (B28343) or chloroform) and a more polar solvent (like methanol (B129727) or ethyl acetate) is often effective. researchgate.net

After development, the separated spots are visualized. Since the pyridine ring allows for UV absorption, spots can often be seen under a UV lamp (at 254 nm). usda.gov For enhanced visualization or for compounds with poor UV absorbance, various staining reagents can be used. Reagents that react with amines or sulfonamides, such as fluorescamine (B152294) or p-anisaldehyde solutions, can be sprayed on the plate to produce colored or fluorescent spots. epfl.ch The purity is qualitatively assessed by the presence of a single spot; the appearance of multiple spots indicates the presence of impurities. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

Table 3: Common Components in TLC Systems for Sulfonamide Analysis

| Component | Example |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Toluene / Methanol / Triethylamine (9:1.5:1, v/v/v) |

| Visualization | UV light (254 nm) |

| Derivatizing Agent | Fluorescamine spray (for fluorescence detection) |

This table presents a representative TLC system based on methods developed for the separation of sulfonamides. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No dedicated studies reporting Density Functional Theory (DFT) calculations to specifically determine the electronic structure and optimized molecular geometry of 4-(Trifluoromethyl)pyridine-3-sulfonamide were found. In broader studies on related compounds, such as other 4-substituted pyridine-3-sulfonamides, DFT has been employed to understand molecular interactions and conformations. For instance, computational investigations on similar sulfonamide-containing molecules have utilized DFT to analyze molecular, electronic, and covalent interactions. However, specific data on bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO/LUMO) for the title compound are not available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There is a lack of published research detailing the theoretical prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR, Raman) for this compound using computational methods. While general DFT and other quantum mechanical methods are routinely used to predict such spectroscopic data for organic molecules, the application of these techniques to this particular compound has not been documented in the available literature. Studies on analogous structures, like other fluorinated pyridine (B92270) derivatives, show that computational methods can provide valuable insights that complement experimental data, but specific predicted values for this compound are absent.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies focusing on this compound were identified. QSRR models are developed to correlate molecular descriptors with chemical reactivity. Although the trifluoromethyl group is known to be strongly electron-withdrawing, which significantly influences reactivity, specific QSRR models that include this compound within a series of related compounds to predict its reactivity have not been developed or published.

Strategic Applications of 4 Trifluoromethyl Pyridine 3 Sulfonamide in Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

The structure of 4-(trifluoromethyl)pyridine-3-sulfonamide inherently serves as a valuable scaffold for the construction of a variety of nitrogen-containing heterocycles. The pyridine (B92270) ring itself is a fundamental heterocyclic system in medicinal chemistry. researchgate.net The presence of both a sulfonamide and a trifluoromethyl group provides multiple reactive sites for further chemical transformations, enabling the synthesis of more complex, fused heterocyclic systems.

The sulfonamide group can participate in cyclization reactions, either through reactions involving the nitrogen atom or by functionalization of the sulfur atom. For instance, derivatives of the sulfonamide can be designed to undergo intramolecular condensation reactions with other functional groups introduced onto the pyridine ring, leading to the formation of novel fused ring systems. The trifluoromethyl group, being a strong electron-withdrawing group, activates the pyridine ring, influencing its reactivity in cyclization and other synthetic transformations. frontiersin.org

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Material | Reagent/Reaction Condition | Resulting Heterocycle | Potential Application |

| This compound | Intramolecular Cyclization | Fused Pyridothiazine derivatives | Bioactive Scaffolds |

| Modified this compound | Condensation Reactions | Polycyclic Pyridine Structures | Materials Science |

| This compound Derivatives | Ring-Closing Metathesis | Macrocyclic Pyridine Compounds | Drug Discovery |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Trifluoromethyl-substituted pyridines are recognized as crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The specific substitution pattern of this compound positions it as a key intermediate for the synthesis of highly functionalized and complex organic molecules. The trifluoromethyl group at the 4-position and the sulfonamide at the 3-position allow for regioselective reactions, which are critical in multi-step syntheses.

The sulfonamide moiety can be readily converted into other functional groups or used as a directing group to control the regioselectivity of subsequent reactions on the pyridine ring. This strategic placement of functional groups facilitates the controlled, stepwise construction of complex molecular architectures. For example, the sulfonamide can be used to introduce other substituents ortho to its position, which can then be elaborated to build intricate side chains or additional ring systems.

Utilization in the Preparation of Advanced Chemical Probes and Reagents

The development of chemical probes is essential for studying biological processes, and molecules containing trifluoromethylpyridine scaffolds have been utilized in the design of fluorescent probes for bioimaging. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the photophysical properties of a molecule, making this compound a promising starting point for the synthesis of novel chemical probes.

By attaching fluorophores or other reporter groups to the this compound core, researchers can develop probes for various biological targets. The sulfonamide group offers a convenient handle for conjugation with other molecules without significantly altering the core structure's intrinsic properties. The lipophilicity imparted by the trifluoromethyl group can also aid in the cellular uptake of these probes.

Contribution to the Synthesis of Novel Scaffolds for Chemical Library Development

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery for identifying new lead compounds. The unique structure of this compound makes it an attractive scaffold for the development of diverse chemical libraries. researchoutreach.org The pyridine ring provides a rigid core, while the sulfonamide and trifluoromethyl groups offer points for diversification.

By reacting this compound with a variety of building blocks, a large number of structurally diverse compounds can be synthesized. For instance, the sulfonamide nitrogen can be alkylated or acylated with a wide range of substituents, and the pyridine ring can be further functionalized. This "libraries from a library" approach allows for the rapid exploration of chemical space around this privileged scaffold, increasing the probability of discovering compounds with desired biological activities. researchoutreach.org

Emerging Research Directions and Future Prospects

Development of Enantioselective and Diastereoselective Synthetic Routes

While 4-(Trifluoromethyl)pyridine-3-sulfonamide itself is an achiral molecule, the development of synthetic routes that can introduce chirality in its derivatives is a paramount objective for creating new therapeutic agents. Future research will likely focus on asymmetric transformations of the core structure or its precursors.

A promising avenue is the application of biocatalysis. Engineered enzymes, such as specific variants of cytochrome c, have demonstrated the ability to catalyze asymmetric N–H carbene insertion reactions. This biocatalytic strategy could be adapted to synthesize enantioenriched α-trifluoromethyl amines, which are valuable synthons. By designing derivatives of this compound that can participate in such enzymatic reactions, it may be possible to generate novel chiral compounds with high enantiomeric excess. The table below illustrates the potential of such systems, showing results from a study on biocatalytic N-H insertion, which could serve as a model for future work.

| Entry | Carbene Donor | Product | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Ethyl 2-diazo-3,3,3-trifluoropropanoate | (R/S)-ethyl 2-amino-3,3,3-trifluoropropanoate | >99 | 83:17 |

| 2 | Cyclohexyl 2-diazo-3,3,3-trifluoropropanoate | (R/S)-cyclohexyl 2-amino-3,3,3-trifluoropropanoate | >99 | 97:3 |

| 3 | Benzyl 2-diazo-3,3,3-trifluoropropanoate | (R/S)-benzyl 2-amino-3,3,3-trifluoropropanoate | >99 | 95:5 |

| 4 | 2-Naphthyl 2-diazo-3,3,3-trifluoropropanoate | (R/S)-2-naphthyl 2-amino-3,3,3-trifluoropropanoate | 93 | 97:3 |

This table presents representative data on the biocatalytic synthesis of chiral α-trifluoromethyl amino esters, demonstrating a potential strategy for creating chiral derivatives.

Beyond biocatalysis, metal-catalyzed asymmetric synthesis and organocatalysis offer vast toolkits for developing stereoselective reactions. Future work could explore the enantioselective functionalization of the pyridine (B92270) ring or the development of chiral auxiliaries derived from the sulfonamide group to direct diastereoselective reactions.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

Emerging research is uncovering novel ways to transform the sulfonamide group, moving beyond its traditional role as a stable functional group. One of the most innovative developments is the use of ruthenium-catalyzed mechanochemical transformations. This method allows for the direct, single-step conversion of the primary sulfonamide (–SO₂NH₂) functionality into other valuable fluorine-containing groups, such as fluoro (–F), trifluoromethyl (–CF₃), and trifluoromethoxy (–OCF₃). This desulfonamidative cross-coupling, performed under solvent-free ball-milling conditions, represents a significant advance in synthetic efficiency and sustainability. rsc.orgacs.org

Photocatalysis offers another frontier for exploring new reactivity. Under visible light irradiation, sulfonamide derivatives can be used to generate sulfonyl radical intermediates. This strategy unlocks novel synthetic pathways, enabling the functionalization of the sulfonamide moiety through reactions with various alkene fragments. This approach is particularly valuable for late-stage functionalization, allowing for the diversification of complex molecules under mild, metal-free conditions.

Integration into Sustainable and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. For a compound like this compound, this involves adopting methodologies that minimize waste, reduce energy consumption, and improve safety. The mechanochemical synthesis mentioned previously is a prime example of a sustainable approach due to its solvent-free nature. rsc.org

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, is another key area of development. This technology is particularly well-suited for the synthesis of sulfonamides and the introduction of trifluoromethyl groups. acs.orgacs.orgthieme-connect.com Flow reactors offer superior control over reaction parameters such as temperature and pressure, which is crucial for managing the highly exothermic nature of many fluorination and sulfonylation reactions. rsc.org The benefits include:

Enhanced Safety: Minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. rsc.org

Scalability: Allows for seamless scaling from laboratory-scale synthesis to industrial production. google.com

Waste Minimization: Optimized reaction conditions and efficient mixing often lead to higher yields and purities, reducing the need for extensive purification and minimizing solvent use. acs.org

Automation: Fully automated flow systems can be used to generate libraries of sulfonamide derivatives for high-throughput screening. acs.org

The table below summarizes findings from a study on the eco-friendly flow synthesis of a sulfonamide library, highlighting the efficiency and green credentials of this approach. acs.org

| Entry | Amine | Sulfonyl Chloride | Product Yield (%) | Reaction Time |

|---|---|---|---|---|

| 1 | Aniline | Benzenesulfonyl chloride | 95 | < 1 min |

| 2 | 4-Fluoroaniline | 4-Toluenesulfonyl chloride | 98 | < 1 min |

| 3 | Benzylamine | 4-Nitrobenzenesulfonyl chloride | 93 | < 1 min |

| 4 | Pyrrolidine | Methanesulfonyl chloride | 96 | < 1 min |

This table illustrates the rapid and high-yielding synthesis of various sulfonamides using a continuous-flow meso-reactor system, showcasing its potential for producing derivatives of this compound.

Combining photocatalysis with flow reactors is a particularly powerful synergy, enabling safer and more efficient photochemical transformations, including trifluoromethylation reactions. thieme-connect.combeilstein-journals.org

Advanced Strategies for Derivatization and Functionalization

To fully exploit the potential of the this compound scaffold, advanced strategies for its derivatization are being explored. These methods aim to selectively modify the molecule to fine-tune its properties.

One major challenge in pyridine chemistry has been the selective functionalization of the C3 position. A recently developed method utilizes a hydrosilylation reaction to activate the pyridine ring, followed by a reaction with a nucleophilic CF₃ source. chemistryviews.org This strategy enables a highly regioselective C(sp²)–H trifluoromethylation at the 3-position of pyridines, a transformation that was previously difficult to achieve. chemistryviews.org Applying such a method could lead to the synthesis of novel 3,4-bis(trifluoromethyl)pyridine (B1340694) sulfonamides.

Furthermore, transition-metal-free derivatization reactions are gaining prominence as a sustainable alternative to traditional cross-coupling methods. jiaolei.group These can involve the activation of the pyridine ring with various reagents to make it susceptible to nucleophilic attack, or the generation of pyridyl radicals for coupling reactions. jiaolei.group The development of these strategies will provide new tools for creating a diverse library of derivatives based on the this compound core structure for biological screening and materials science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.